An In-Depth Technical Guide to Ethyl 3,5-dibromoisonicotinate
An In-Depth Technical Guide to Ethyl 3,5-dibromoisonicotinate
CAS Number: 1214375-76-4
This technical guide provides a comprehensive overview of Ethyl 3,5-dibromoisonicotinate, a halogenated pyridine derivative of interest to researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of detailed public data, this document focuses on foundational information, general synthetic strategies, and potential applications based on the reactivity of related compounds.
Chemical Identity and Physical Properties
Ethyl 3,5-dibromoisonicotinate is a disubstituted pyridine compound with an ethyl ester functional group. The presence of two bromine atoms on the pyridine ring significantly influences its chemical reactivity and potential for further functionalization.
Table 1: Physicochemical Properties of Ethyl 3,5-dibromoisonicotinate
| Property | Value |
| CAS Number | 1214375-76-4 |
| Molecular Formula | C₈H₇Br₂NO₂ |
| Molecular Weight | 308.95 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A plausible synthetic route would start from isonicotinic acid. The pyridine ring would first be subjected to an electrophilic bromination reaction to introduce the two bromine atoms at the 3 and 5 positions. This is followed by a Fischer esterification to convert the carboxylic acid to the corresponding ethyl ester.
Caption: Proposed synthesis of Ethyl 3,5-dibromoisonicotinate.
General Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3,5-Dibromoisonicotinic Acid
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To a solution of isonicotinic acid in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.
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Heat the reaction mixture for a specified period to ensure complete dibromination.
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Cool the reaction mixture and pour it onto ice.
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Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.
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Filter, wash the solid with water, and dry to obtain 3,5-dibromoisonicotinic acid.
Step 2: Synthesis of Ethyl 3,5-dibromoisonicotinate
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Suspend 3,5-dibromoisonicotinic acid in an excess of ethanol.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 3,5-dibromoisonicotinate.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for Ethyl 3,5-dibromoisonicotinate is not currently available. However, the expected spectral characteristics can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for Ethyl 3,5-dibromoisonicotinate
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the pyridine ring (singlet or two distinct signals).- Quartet corresponding to the -CH₂- of the ethyl group.- Triplet corresponding to the -CH₃ of the ethyl group. |
| ¹³C NMR | - Carbonyl carbon of the ester.- Aromatic carbons of the pyridine ring (some showing C-Br coupling).- Carbons of the ethyl group. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ester.- C-O stretching vibrations.- C-Br stretching vibrations.- Aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺).- Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4).- Fragmentation peaks corresponding to the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of Ethyl 3,5-dibromoisonicotinate is primarily dictated by the two bromine atoms on the electron-deficient pyridine ring and the ethyl ester functionality. The bromine atoms are susceptible to displacement via various cross-coupling reactions, making this compound a valuable building block in medicinal chemistry.
Potential Signaling Pathway Involvement:
While there is no direct evidence linking Ethyl 3,5-dibromoisonicotinate to specific signaling pathways, its derivatives could potentially interact with various biological targets. The pyridine core is a common scaffold in many bioactive molecules. By utilizing cross-coupling reactions to introduce diverse substituents at the 3 and 5 positions, libraries of compounds could be synthesized and screened for activity against kinases, G-protein coupled receptors, or other enzyme families implicated in disease.
Caption: Synthetic utility in drug discovery.
Experimental Workflow for Derivative Synthesis and Screening:
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Parallel Synthesis: Employ parallel synthesis techniques to react Ethyl 3,5-dibromoisonicotinate with a variety of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines/alcohols (Buchwald-Hartwig coupling).
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Purification: Purify the resulting library of compounds using automated flash chromatography.
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Characterization: Confirm the structures of the synthesized derivatives using high-throughput analytical methods such as LC-MS and NMR.
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Biological Screening: Screen the compound library against a panel of biological targets (e.g., enzymes, receptors) in relevant in vitro assays.
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Hit-to-Lead: Further investigate promising "hit" compounds to establish structure-activity relationships (SAR) and optimize their properties to identify "lead" candidates for further drug development.



